molecular formula C25H21FN2O4S B2918955 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate CAS No. 851094-25-2

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate

Cat. No. B2918955
CAS RN: 851094-25-2
M. Wt: 464.51
InChI Key: UXEVGKBVXXKSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-fluorobenzoate is a useful research compound. Its molecular formula is C25H21FN2O4S and its molecular weight is 464.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Conformations

A study focused on the synthesis of closely related tetrahydro-1H-pyrazolo compounds, which includes similar structural motifs to the compound . These compounds exhibit varied molecular conformations and are linked through hydrogen bonding, showcasing their potential in the design of molecular frameworks with specific chemical and physical properties (Sagar et al., 2017).

Antimicrobial Evaluation

Another research explored the antimicrobial activities of novel pyrazolopyrimidines, which incorporate phenylsulfonyl groups. The findings indicated that certain derivatives exhibited antimicrobial activity exceeding that of reference drugs, suggesting the chemical's potential use in developing new antimicrobial agents (Alsaedi et al., 2019).

Material Synthesis

Research on aromatic polyamides based on ether-sulfone-dicarboxylic acids, including synthesis and characterization, reveals the compound's utility in creating materials with desirable physical and chemical properties, such as solubility in polar solvents and high thermal stability (Hsiao & Huang, 1997).

Luminescence Sensing

A study on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrates the compound's application in luminescence sensing, particularly for detecting benzaldehyde-based derivatives. This highlights its potential in developing sensitive and selective chemical sensors (Shi et al., 2015).

Cyclooxygenase-2 (COX-2) Inhibitory Activity

Research on substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity, including design, synthesis, and in vitro activity evaluation, showcases the compound's relevance in pharmaceutical research, particularly in developing inhibitors with potential therapeutic applications (Alexiou & Demopoulos, 2010).

properties

IUPAC Name

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-9-14-22(17(2)15-16)28-24(32-25(29)19-10-12-20(26)13-11-19)23(18(3)27-28)33(30,31)21-7-5-4-6-8-21/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEVGKBVXXKSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 4-fluorobenzoate

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